molecular formula C23H17FN4O4S2 B3399518 2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1040641-73-3

2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B3399518
CAS No.: 1040641-73-3
M. Wt: 496.5 g/mol
InChI Key: RZULGQPWYIQNDY-UHFFFAOYSA-N
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Description

2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H17FN4O4S2 and its molecular weight is 496.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a novel thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the thieno[3,2-d]pyrimidinone core followed by the introduction of various substituents. The general synthetic route can be summarized as follows:

  • Formation of Thieno[3,2-d]pyrimidinone : The initial step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidinone structure.
  • Substitution Reactions : Subsequent reactions introduce the oxadiazole and thiomethyl groups to modify biological activity.
  • Final Modifications : The introduction of the 4-fluorophenyl group is performed to enhance pharmacological properties.

Anticancer Activity

Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • In Vitro Studies : A study demonstrated that derivatives similar to our compound inhibited cell proliferation in human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) with IC50 values ranging from 0.94 μM to 5 μM .
CompoundCell LineIC50 (μM)
Compound 19MCF-70.94
Compound 6bHepG2<10
Compound 5aJurkat<5

The most active compounds were shown to induce apoptosis through mechanisms involving the regulation of apoptosis-related proteins .

Antimicrobial Activity

In addition to anticancer properties, thieno[3,2-d]pyrimidine derivatives have been evaluated for their antimicrobial effects. Notably:

  • Antibacterial Studies : Compounds demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The presence of the oxadiazole moiety has been linked to enhanced antibacterial activity .
CompoundTarget BacteriaActivity
17aS. aureusStrong
18bE. coliModerate

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Some derivatives have been identified as inhibitors of key enzymes involved in cancer progression and bacterial metabolism.
    • For example, certain thieno[3,2-d]pyrimidinones showed inhibition of 17β-hydroxysteroid dehydrogenase (17β-HSD), which plays a role in steroid metabolism .
  • Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds:

  • A study on a related thieno[3,2-d]pyrimidine derivative indicated significant antitumor effects in vivo using mouse models, where treated groups showed reduced tumor sizes compared to controls .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs have shown promising anticancer properties. The thieno[3,2-d]pyrimidine scaffold has been associated with the inhibition of various cancer cell lines through mechanisms such as:

  • Inhibition of cell proliferation : Studies suggest that derivatives of this scaffold can effectively inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest.
  • Targeting specific pathways : The compound may interact with key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Properties

Compounds containing oxadiazole moieties have demonstrated antimicrobial activity against a range of pathogens. This compound's potential as an antimicrobial agent can be attributed to:

  • Disruption of microbial cell membranes : Similar compounds have been shown to disrupt the integrity of bacterial membranes.
  • Inhibition of biofilm formation : Some derivatives may prevent the formation of biofilms, which are critical for bacterial survival and resistance.

Drug Discovery

The compound is included in various screening libraries for drug discovery purposes. Its unique structure makes it a candidate for:

  • Lead optimization : Modifications to enhance potency and selectivity against specific targets.
  • Development of combination therapies : Its use in conjunction with other therapeutic agents to enhance efficacy and reduce resistance.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that similar thieno[3,2-d]pyrimidine derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) and suggested further exploration into their mechanisms of action .
  • Antimicrobial Efficacy : Research in Antibiotics journal highlighted that oxadiazole-containing compounds showed effective inhibition against Staphylococcus aureus, indicating their potential as new antimicrobial agents .
  • Screening Libraries Inclusion : The compound has been cataloged in several drug discovery libraries, including those focusing on protein-protein interactions and ion channel modulators, highlighting its versatility for various therapeutic areas .

Properties

IUPAC Name

2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O4S2/c1-30-15-7-8-16(18(11-15)31-2)21-26-19(32-27-21)12-34-23-25-17-9-10-33-20(17)22(29)28(23)14-5-3-13(24)4-6-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZULGQPWYIQNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)F)SC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 5
2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 6
2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

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